Gymnemic acid
Description
Historical Context and Botanical Source (Gymnema sylvestre)
Origins and Traditional Use
Gymnema sylvestre has been integral to Ayurvedic medicine for over two millennia, where it is termed gurmar (Hindi for "sugar destroyer") due to its ability to inhibit sweetness perception. Early documentation in the 19th century described crude extracts of the plant as a "black, resinous substance" with antisweet properties, later termed "gymnemic acid" by Hooper in 1888. Historical records indicate its use in treating diabetes, snakebites, and inflammatory conditions, though modern research focuses on its chemical constituents rather than traditional applications.
Botanical Characteristics
Gymnema sylvestre is a perennial vine characterized by:
- Leaves : Elliptic-oval, pubescent, and arranged oppositely.
- Flowers : Small, yellow, and umbellate.
- Phytochemistry : Rich in triterpenoid saponins, flavonols, and gymnemic acids, which are concentrated in leaf tissues.
The plant thrives in tropical climates, with regional variations in this compound content observed across populations in India, China, and Australia. For example, leaves from Amarkantak, India, contain 1.58% this compound, compared to 0.96% in Seoni populations.
Properties
CAS No. |
1399-64-0 |
|---|---|
Molecular Formula |
C6H6FNO2S |
Synonyms |
Gymnericacid; Gymnemin |
Origin of Product |
United States |
Scientific Research Applications
Antidiabetic Properties
Mechanism of Action
Gymnemic acid is primarily known for its hypoglycemic effects. It mimics glucose and binds to sweet taste receptors in the mouth, thereby blocking sugar absorption and reducing cravings for sweet foods. This mechanism can lead to lower blood sugar levels in individuals with diabetes.
Clinical Studies
Several studies have demonstrated the efficacy of this compound in controlling blood glucose levels:
- A study conducted on diabetic rats showed that this compound IV significantly reduced blood glucose levels by 14% to 60% within six hours compared to glibenclamide, a standard antidiabetic medication .
- Another study indicated that this compound increased plasma insulin levels in STZ-diabetic mice, suggesting its role in enhancing insulin secretion .
Weight Management
Effect on Body Weight
this compound has been studied for its potential in weight management due to its ability to suppress sweet cravings:
- Research indicates that this compound can reduce body weight and fat accumulation by inhibiting adipogenesis (the formation of fat cells) in laboratory settings .
- In a clinical trial involving overweight individuals, supplementation with this compound resulted in a significant reduction in body weight and body mass index (BMI) compared to a placebo group .
Anti-Inflammatory Effects
Research Findings
The anti-inflammatory properties of this compound have been explored through various studies:
- A study on rats indicated that this compound extracts significantly reduced paw swelling, suggesting antiarthritic effects by inhibiting inflammatory mediators such as cytokines .
- Additionally, gymnemic acids have shown promise in reducing oxidative stress markers, which are often elevated during inflammation .
Other Potential Applications
Antioxidant Activity
this compound exhibits antioxidant properties, which may help protect against oxidative stress-related diseases. Studies have shown that it can scavenge free radicals and reduce lipid peroxidation in biological systems .
Anti-Cancer Properties
Preliminary research suggests that this compound may also possess anti-cancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, although more research is needed to establish its efficacy and mechanisms .
Data Table: Summary of this compound Applications
Comparison with Similar Compounds
Key Findings :
- Acyl groups (e.g., tiglate or acetate) enhance bioactivity by improving binding to metabolic enzymes (e.g., GAPDH) and receptors (e.g., PPARγ) .
- Sugar moieties determine solubility and tissue-specific targeting; glucuronic acid improves intestinal absorption inhibition .
Comparison with Other Antidiabetic Compounds
This compound vs. Stevioside
Preparation Methods
Ethanol-Based Extraction
A study on Gymnema inodorum demonstrated that 50% ethanol (v/v) at 70°C for 2 hours extracted 8,307 mg/kg of this compound from dried leaves. Ethanol’s polarity balances solubility of this compound with selectivity against chlorophyll and lipids. Higher temperatures (70–80°C) improve yield by disrupting cell walls but risk thermal degradation beyond 2 hours.
Methanol and Sequential Solvent Extraction
Methanol (90%) in Soxhlet extraction yielded 42% this compound from Gymnema sylvestre, outperforming petroleum ether and benzene. Sequential solvent systems, such as defatting with hexane followed by methanol extraction, reduce lipid interference and enhance purity.
Aqueous Extraction
Hot water extraction at 60°C, as described in a patent, preserves this compound’s bioactivity by avoiding hydrolysis. A phosphoric alkaline buffer (pH 7) stabilizes the compound during prolonged extraction. However, aqueous methods generally yield less concentrated extracts compared to alcoholic solvents.
Table 1: Solvent Efficiency in this compound Extraction
Advanced Purification Techniques
Purification is critical to isolate this compound from co-extracted compounds like chlorophyll and lipids.
Liquid-Liquid Partitioning
Hexane and chloroform are used sequentially to remove fats and chlorophyll. In one industrial process, hexane eliminated 85% of lipids, while chloroform reduced chlorophyll content by 70%. The purified aqueous phase is then concentrated and acidified to precipitate this compound.
Chromatographic Methods
Preparative HPLC and TLC are standard for isolating this compound variants. For example, HPLC with a C18 column and acetonitrile-water gradient separated gymnemic acids III, IV, V, VIII, and IX, with purities exceeding 95%. NMR and X-ray crystallography confirmed structures, revealing acylated forms (e.g., tigloyl, methylbutyroyl) critical for bioactivity.
Biotechnological Production Approaches
Biotechnological methods address overharvesting of wild Gymnema by enabling sustainable this compound production.
Cell Suspension Cultures
Callus cultures derived from leaf explants produce this compound under optimized conditions. MS medium supplemented with 2 mg/L 2,4-D and 0.5 mg/L kinetin yielded 1.2 mg/g dry weight. Elicitors like methyl jasmonate (100 µM) increased production by 300% through upregulation of oxidosqualene cyclase, a key biosynthetic enzyme.
Organ Cultures and Bioreactors
Hairy root cultures induced by Agrobacterium rhizogenes show promise, with yields of 2.8 mg/g in airlift bioreactors. Scale-up challenges include oxygen transfer limitations and shear stress, which are mitigated using low-agitation bioreactor designs.
Table 2: Biotechnological Production Parameters
| Method | Medium/Elicitor | Yield (mg/g) | Source |
|---|---|---|---|
| Callus culture | MS + 2,4-D + kinetin | 1.2 | |
| Elicited callus | MS + methyl jasmonate | 3.6 | |
| Hairy root culture | Hormone-free MS | 2.8 |
Process Optimization and Industrial Applications
Drying and Stabilization
Spray drying with 0.5% maltodextrin produces stable this compound powder (75.8% DPPH radical scavenging activity), avoiding thermal degradation seen in oven drying.
Q & A
Q. What are the standard methodologies for isolating gymnemic acids from Gymnema sylvestre?
Gymnemic acids are typically isolated using chromatographic techniques such as column chromatography and HPLC. Solvent extraction with ethanol or methanol is first employed to obtain crude extracts, followed by fractionation using silica gel columns. HPLC with UV detection (at 210–220 nm) is recommended for purity assessment . Researchers should optimize solvent gradients and column parameters (e.g., C18 reverse-phase columns) to resolve structurally similar analogs.
Q. How can researchers validate the hypoglycemic activity of gymnemic acids in preclinical models?
Standard protocols involve administering gymnemic acid extracts to streptozotocin-induced diabetic rodents. Blood glucose levels are monitored at intervals (e.g., 0, 1, 3, 6 hours post-administration) using glucometers. Pair these measurements with insulin sensitivity assays (e.g., ELISA for plasma insulin) and histopathological analysis of pancreatic islets to assess Langerhans cell regeneration . Include positive controls (e.g., metformin) and statistical validation (ANOVA) to ensure robustness .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s reported hypoglycemic mechanisms?
Discrepancies in studies (e.g., variable efficacy in glucose uptake inhibition vs. insulin secretion) often arise from differences in extract purity, dosage, or model systems. To resolve these:
- Use standardized this compound fractions (≥95% purity via HPLC) .
- Compare in vitro (e.g., GLUT4 translocation assays in adipocytes) and in vivo outcomes under controlled diets .
- Conduct dose-response studies to identify threshold effects and potential biphasic activity . Conflicting data may also reflect variations in gut microbiota-mediated metabolism, necessitating microbiome profiling in animal models .
Q. How can researchers improve the bioavailability of gymnemic acids for therapeutic applications?
Gymnemic acids suffer from poor water solubility and rapid hepatic clearance. Advanced approaches include:
- Nanoformulations : Prepare nanosuspensions using antisolvent precipitation or high-pressure homogenization. Test oral bioavailability in diabetic rats via pharmacokinetic studies (AUC, Cmax) .
- Prodrug synthesis : Modify hydroxyl groups to enhance intestinal absorption. Validate stability using simulated gastric fluid assays .
- Mucoadhesive delivery systems : Use chitosan-based nanoparticles to prolong gastrointestinal retention .
Q. What methodologies are recommended for elucidating the biosynthetic pathway of gymnemic acids?
Combine transcriptomic (RNA-Seq) and metabolomic (LC-MS/MS) profiling of G. sylvestre tissues to identify candidate genes (e.g., oxidosqualene cyclases) and intermediates. Heterologous expression in Nicotiana benthamiana can confirm enzyme function. Use CRISPR/Cas9-mediated gene knockout to validate pathway steps . For computational support, employ tools like AntiSmash for biosynthetic gene cluster prediction .
Methodological Challenges & Solutions
Q. How should researchers design experiments to reconcile inconsistent data on this compound’s anti-inflammatory effects?
- Standardize models : Use LPS-induced RAW264.7 macrophages with TNF-α/IL-6 ELISA instead of heterogeneous primary cells.
- Control for synergism : Test isolated gymnemic acids alongside whole-plant extracts to rule out matrix effects .
- Dose optimization : Pre-screen cytotoxicity (MTT assay) to avoid confounding results from non-specific cell death .
Q. What analytical techniques are critical for characterizing this compound analogs?
- LC-QTOF-MS : Resolves analogs with minor structural differences (e.g., acetylated vs. glycosylated forms).
- NMR spectroscopy : Assigns stereochemistry using 2D experiments (COSY, HSQC).
- Molecular docking : Predicts binding affinity to sweet taste receptors (e.g., T1R2/T1R3) using AutoDock Vina .
Data Interpretation & Reporting
Q. How should researchers present conflicting pharmacokinetic data for gymnemic acids?
Use tables comparing key parameters (e.g., bioavailability, half-life) across studies, highlighting variables like formulation type or animal strain. Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify moderators . Discuss limitations such as interspecies differences or lack of human trials .
Q. What statistical approaches are suitable for dose-dependent studies of gymnemic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
